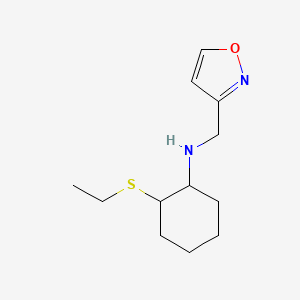![molecular formula C17H28N6O B7633834 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide](/img/structure/B7633834.png)
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent and selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward and motivation pathways in the brain.
Mécanisme D'action
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By blocking this receptor, this compound can modulate the activity of dopamine in this pathway and alter the behavioral responses associated with reward and motivation.
Biochemical and Physiological Effects
The selective blockade of the dopamine D3 receptor by 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide has been shown to produce a range of biochemical and physiological effects. These effects include a reduction in drug-seeking behavior, an improvement in depressive symptoms, and an attenuation of the symptoms of schizophrenia. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency, which can limit its efficacy in certain experimental paradigms.
Orientations Futures
There are several future directions for the research on 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide. One area of interest is the potential therapeutic benefits of this compound in the treatment of drug addiction, depression, and schizophrenia. Additionally, researchers may investigate the role of the dopamine D3 receptor in other physiological and pathological conditions, such as obesity and Parkinson's disease. Finally, the development of more potent and selective antagonists of the dopamine D3 receptor may lead to the discovery of new therapeutic targets for these disorders.
Méthodes De Synthèse
The synthesis of 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide involves a multi-step process that begins with the reaction of 1-(1-methylpyrazol-4-yl)piperidin-3-amine with cyclopropylcarbonyl chloride to form 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide. The compound is then purified using column chromatography and characterized using various analytical techniques.
Applications De Recherche Scientifique
The unique pharmacological profile of 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide has made it an attractive target for research in the field of neuroscience. This compound has been used to investigate the role of the dopamine D3 receptor in various physiological and pathological conditions, including drug addiction, depression, and schizophrenia. Additionally, this compound has been used to explore the potential therapeutic benefits of targeting the dopamine D3 receptor in the treatment of these disorders.
Propriétés
IUPAC Name |
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-20-13-16(11-18-20)23-6-2-3-14(12-23)19-17(24)22-9-7-21(8-10-22)15-4-5-15/h11,13-15H,2-10,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWKOOVVHSIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2)NC(=O)N3CCN(CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)

![1-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7633767.png)
![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea](/img/structure/B7633785.png)
![7-[(1-methylbenzimidazol-2-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7633800.png)
![5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one](/img/structure/B7633803.png)
![1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone](/img/structure/B7633817.png)
![2-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7633818.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylsulfanylpyrazin-2-amine](/img/structure/B7633822.png)
![1-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633829.png)
![1-(cyclopropanecarbonyl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]piperidine-3-carboxamide](/img/structure/B7633847.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-naphthalen-1-yloxyethyl)urea](/img/structure/B7633849.png)
![3-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7633854.png)